XY028-140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

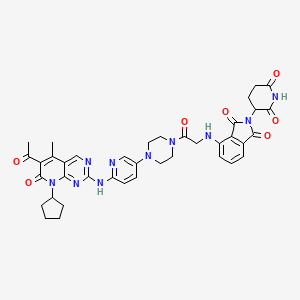

4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H40N10O7/c1-21-26-19-42-39(45-34(26)48(23-6-3-4-7-23)37(55)32(21)22(2)50)43-29-12-10-24(18-41-29)46-14-16-47(17-15-46)31(52)20-40-27-9-5-8-25-33(27)38(56)49(36(25)54)28-11-13-30(51)44-35(28)53/h5,8-10,12,18-19,23,28,40H,3-4,6-7,11,13-17,20H2,1-2H3,(H,44,51,53)(H,41,42,43,45) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFNIKIERKCKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H40N10O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of Action of XY028-140: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the mechanism of action of XY028-140, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and molecular underpinnings of this novel anti-cancer agent.

Core Mechanism: Targeted Protein Degradation

This compound operates as a hetero-bifunctional small molecule designed to hijack the cell's natural protein disposal system to eliminate key drivers of cancer cell proliferation.[1][2][3] Its mechanism can be summarized in the following key steps:

-

Ternary Complex Formation: this compound simultaneously binds to both CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN).[1][4][5] This proximity induces the formation of a ternary complex between the target protein (CDK4/6), this compound, and the E3 ligase.

-

Ubiquitination: Once in proximity, the E3 ligase tags the CDK4/6 protein with a chain of ubiquitin molecules.[1][4][5]

-

Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized and degraded by the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[1][4][5]

-

Inhibition of Downstream Signaling: The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway.[1][4][6] This pathway is a critical regulator of the G1-S phase transition in the cell cycle. By degrading CDK4/6, this compound prevents the phosphorylation of Rb, keeping it in its active, tumor-suppressive state where it binds to and inhibits the E2F transcription factor. This, in turn, blocks the transcription of genes required for DNA replication and cell cycle progression, ultimately leading to cell cycle arrest and inhibition of cancer cell proliferation.

The following diagram illustrates the core mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nM) | Reference |

| CDK4/cyclin D1 | 0.38 | [6][7] |

| CDK6/cyclin D1 | 0.28 | [6][7] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Effect | Reference |

| A375 | Melanoma | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [3] |

| T47D | Breast Cancer | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [3] |

| T47D | Breast Cancer | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature investigating this compound.

Cell Culture

-

Cell Lines: A375 (melanoma) and T47D (breast cancer) cell lines were used.[3]

-

Culture Medium: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of specific proteins within a cell lysate, providing direct evidence of protein degradation.

-

Cell Lysis: After treatment with this compound, cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, phospho-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

This protocol measures the effect of this compound on the proliferation and survival of cancer cells.

-

Cell Seeding: Cancer cells (e.g., T47D) were seeded in 96-well plates at a predetermined density.

-

Compound Treatment: The following day, cells were treated with a range of concentrations of this compound.

-

Incubation: Plates were incubated for a specified duration (e.g., 11 days for T47D).

-

Viability Measurement: Cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence was measured using a plate reader, and the results were normalized to untreated control cells to determine the percentage of cell viability. Dose-response curves were generated to calculate the IC50 value.

Selectivity and Resistance

This compound demonstrates selectivity for CDK4 and CDK6 and does not degrade other kinases such as CDK7 or CDK9.[6] Its efficacy is particularly pronounced in cancer cells that are sensitive to CDK4/6 inhibitors (CDK4/6i-S).[1][5][7] Furthermore, this compound has been shown to be more effective at degrading mutation-activated CDK6 (S178P) as compared to its wild-type counterpart.[1][5]

Conclusion

This compound is a promising anti-cancer agent that leverages the PROTAC technology to induce the selective degradation of CDK4 and CDK6. Its mechanism of action, centered on the disruption of the Rb-E2F pathway, offers a potent strategy to halt the proliferation of cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this and similar targeted protein degraders in oncology.

References

- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. biorxiv.org [biorxiv.org]

- 7. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the XY028-140 PROTAC: Structure, Mechanism, and Experimental Protocols

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3][4] As critical regulators of the cell cycle, CDK4 and CDK6 are key targets in cancer therapy. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also inducing their degradation through the ubiquitin-proteasome system.[5][6] This dual mechanism of action offers a promising strategy to overcome resistance to traditional CDK4/6 inhibitors.

This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[5][6] This design enables the recruitment of CRBN to CDK4 and CDK6, leading to their ubiquitination and subsequent degradation.

| Property | Value |

| Chemical Name | 4-(2-(4-(6-(6-Acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazin-1-yl)-2-oxoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione |

| Molecular Formula | C39H40N10O7 |

| Molecular Weight | 760.8 g/mol |

| CAS Number | 2229974-83-6 |

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system to selectively eliminate CDK4 and CDK6. The PROTAC molecule simultaneously binds to both the target protein (CDK4 or CDK6) and the E3 ubiquitin ligase Cereblon, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 0.38 |

| CDK6/cyclin D1 | 0.28 |

Data from biochemical assays measuring the concentration of this compound required to inhibit 50% of the kinase activity.[2][3][4]

Table 2: Cellular Degradation and Proliferation Inhibition

| Cell Line | Target Degradation (DC50) | Cell Proliferation (GI50) |

| A375 (Melanoma) | Not explicitly reported | Not explicitly reported |

| T47D (Breast Cancer) | Not explicitly reported | Potent inhibition observed |

This compound has been shown to inhibit the expression and activity of CDK4/6 in A375 and T47D cancer cells at concentrations of 0.3 or 1 µM over 24 hours. In T47D cells, it inhibited proliferation at concentrations ranging from 0.03 to 3 µM over 11 days.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound are provided below.

In Vitro Kinase Assay

This protocol is a general representation for determining the IC50 values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1.

-

Reagents and Materials:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 enzymes.

-

Retinoblastoma (Rb) protein as a substrate.

-

ATP, [γ-³²P]ATP, or a suitable kinase assay kit (e.g., ADP-Glo™).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

96-well plates.

-

Scintillation counter or luminometer.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the kinase, substrate (Rb), and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radiometric detection).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution or boiling).

-

Quantify the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, measure the amount of ADP produced.

-

Plot the percentage of kinase activity against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Cell Culture and Drug Treatment

-

Cell Lines:

-

A375 (human melanoma) and T47D (human breast carcinoma) cell lines.

-

-

Culture Conditions:

-

Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (e.g., <0.1%).

-

Western Blotting for Protein Degradation

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for the desired time points (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Cell Viability Assay

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubate the cells for the desired duration (e.g., 72 hours or longer for proliferation assays).

-

Measure cell viability using a suitable method, such as MTT, MTS (e.g., CellTiter-Glo®), or crystal violet staining.

-

For MTS assays, add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance or luminescence.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a well-characterized PROTAC that effectively induces the degradation of CDK4 and CDK6. Its potent dual-action mechanism of kinase inhibition and protein degradation makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the biological effects of this compound and similar PROTAC molecules.

References

- 1. Functional genomic analysis of CDK4 and CDK6 gene dependency across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic benefits of maintaining CDK4/6 inhibitors and incorporating CDK2 inhibitors beyond progression in breast cancer [elifesciences.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

- 5. MS-140 | CDK4/6 inhibitor and PROTAC degrader | CAS 2229974-83-6 | InvivoChem [invivochem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide on the CDK4 vs. CDK6 Degradation Selectivity of XY028-140

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140, also known as MS140, is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. As such, they are validated therapeutic targets. This compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby leading to the ubiquitination and subsequent proteasomal degradation of the target kinases. This technical guide provides a comprehensive overview of the CDK4 versus CDK6 degradation selectivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key drivers of the G1 to S phase transition in the cell cycle.[1] In complex with D-type cyclins, they phosphorylate and inactivate the Retinoblastoma (Rb) tumor suppressor protein, leading to the release of E2F transcription factors and the expression of genes required for DNA replication. The development of small molecule inhibitors targeting CDK4/6 has been a significant advancement in cancer therapy. However, the emergence of resistance mechanisms necessitates the exploration of alternative therapeutic strategies.

PROTACs offer a distinct mechanism of action compared to traditional inhibitors. Instead of merely blocking the enzymatic activity, they lead to the complete removal of the target protein. This compound is a PROTAC that has been shown to effectively and selectively degrade both CDK4 and CDK6.[1][2] This guide delves into the specifics of its selectivity for these two closely related kinases.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound against CDK4 and CDK6.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| CDK4/cyclin D1 | 0.38[3] |

| CDK6/cyclin D1 | 0.28[3] |

Table 2: Protein Degradation in Cellular Assays

While specific DC50 values for the degradation of CDK4 and CDK6 by this compound in the same cell line and experiment are not consistently reported across publicly available literature, global quantitative proteomics analysis has confirmed the impressive selectivity of this compound (MS140) for the downregulation of CDK4 and CDK6 with very few other protein hits.[4] Furthermore, studies have shown that in certain contexts, such as with the S178P mutation, this compound can lead to more effective degradation of CDK6 compared to the wild-type protein.[1][2]

Signaling Pathways and Mechanism of Action

CDK4/6 Signaling Pathway

The canonical CDK4/6-Rb-E2F signaling pathway is a central regulator of cell cycle progression.

Caption: The CDK4/6-Rb-E2F Signaling Pathway.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that hijacks the cell's ubiquitin-proteasome system to induce the degradation of CDK4 and CDK6.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for Protein Degradation

This protocol is used to assess the levels of CDK4 and CDK6 protein following treatment with this compound.

1. Cell Culture and Treatment:

-

Plate cells (e.g., T47D breast cancer cells or A375 melanoma cells) in appropriate growth medium and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0.3 µM or 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Protein Transfer:

-

Normalize protein amounts for each sample and mix with Laemmli sample buffer.

-

Denature the samples by boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

CRBN Binding Assay (AlphaLISA)

This protocol describes a method to confirm the interaction between this compound, CDK4/6, and CRBN.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., 1x CDK PROTAC buffer).

-

Dilute the PROTAC (this compound) to the desired concentration in the assay buffer.

-

Thaw recombinant CRBN and CDK proteins on ice.

2. Assay Plate Setup:

-

In a 384-well plate, add the assay buffer, the diluted PROTAC, and the recombinant CRBN and CDK proteins.

-

Include appropriate controls such as "blank" (no PROTAC) and "positive control" (a known binder).

3. Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) with slow shaking to allow for complex formation.

4. Detection:

-

Add AlphaLISA acceptor beads (e.g., anti-FLAG for tagged CRBN) and incubate with shaking for 30 minutes at room temperature, protected from light.

-

Add AlphaLISA donor beads (e.g., Nickel chelate for His-tagged CDK) and incubate with shaking for 60-90 minutes at room temperature, protected from light.

5. Data Acquisition:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The signal generated is proportional to the proximity of the donor and acceptor beads, indicating the formation of the ternary complex.

Experimental Workflows and Logical Relationships

PROTAC Development and Evaluation Workflow

The following diagram illustrates the general workflow for developing and evaluating a PROTAC like this compound.

Caption: General Workflow for PROTAC Development.

Logical Relationship for CRBN-Mediated Degradation

This diagram outlines the critical dependencies for successful CRBN-mediated protein degradation by a PROTAC.

Caption: Logical Steps in CRBN-Mediated Degradation.

Conclusion

This compound is a highly potent and selective degrader of both CDK4 and CDK6. While its inhibitory activity is quite similar between the two kinases, its degradation profile can be influenced by the cellular context and the specific form of the target protein. The provided data and protocols offer a foundational understanding for researchers working with this compound and other CDK4/6-targeting PROTACs. Further head-to-head quantitative degradation studies in various cell lines will be crucial to fully elucidate the nuances of its degradation selectivity.

References

A Technical Guide to XY028-140: A PROTAC Approach to Cereblon-Mediated CDK4/6 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). As critical regulators of the cell cycle, CDK4 and CDK6 are well-established therapeutic targets in oncology. This compound represents a novel therapeutic modality by not only inhibiting the kinase activity of CDK4/6 but also harnessing the cell's natural protein disposal machinery to eliminate these proteins. This is achieved by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This technical guide provides an in-depth overview of the mechanism, quantitative data, and experimental protocols associated with this compound-mediated recruitment of Cereblon for CDK4/6 degradation.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to CDK4/6, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The simultaneous binding of this compound to both CDK4/6 and CRBN induces the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the CDK4/6 protein. The resulting polyubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple CDK4/6 proteins. The degradation of CDK4/6 leads to the inhibition of the Retinoblastoma (Rb)-E2F signaling pathway, a critical checkpoint in cell cycle progression.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity as a CDK4/6 degrader.

| Target Enzyme | IC50 (nM) |

| CDK4/cyclin D1 | 0.38[4][5] |

| CDK6/cyclin D1 | 0.28[4][5] |

| Caption: In vitro enzymatic inhibitory activity of this compound. |

| Cell Line | Treatment Conditions | Effect |

| A375 (Melanoma) | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity[1] |

| T47D (Breast Cancer) | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity[1] |

| T47D (Breast Cancer) | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation[1] |

| Caption: Cellular activity of this compound in cancer cell lines. |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its degradation activity.

Caption: Mechanism of this compound-mediated CDK4/6 degradation.

Caption: Experimental workflow for assessing protein degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques referenced in the literature for PROTAC evaluation.

Cell Culture and Treatment

-

Cell Lines: A375 melanoma and T47D breast cancer cells are commonly used.[1]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the desired concentrations of this compound or vehicle control (e.g., DMSO). Treatment durations can range from a few hours to several days depending on the experimental endpoint.[1]

Western Blotting for Protein Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against CDK4, CDK6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis of the western blot bands is performed to quantify the relative protein levels. The levels of CDK4 and CDK6 are normalized to the loading control.

Global Proteomics by Mass Spectrometry

-

Sample Preparation: Cells are treated with this compound or vehicle control. Following treatment, cells are lysed, and proteins are extracted.

-

Digestion: Proteins are reduced, alkylated, and digested into peptides, typically using trypsin.

-

TMT Labeling (Optional but Recommended for Quantification): Peptides from different treatment groups can be labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples is compared to the vehicle-treated samples to identify degraded proteins. Global proteomics analysis has shown that this compound has a highly selective protein downregulation profile, with CDK4 and CDK6 being the most prominent hits.[6]

In Vitro Kinase Inhibition Assay

-

Reaction Mixture: The inhibitory activity of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 can be assessed using a variety of commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: The assay is typically performed by incubating the respective kinase-cyclin complex with a substrate (e.g., a peptide derived from Rb) and ATP in the presence of serially diluted this compound.

-

Detection: The amount of product formed (e.g., ADP) is measured, which is inversely proportional to the kinase activity.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a powerful chemical probe and a promising therapeutic candidate that effectively induces the degradation of CDK4 and CDK6 through the recruitment of the E3 ligase Cereblon. Its high potency and selectivity, as demonstrated by the quantitative data, make it a valuable tool for studying the biological consequences of CDK4/6 degradation and for the development of novel cancer therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity and mechanism of this compound and other PROTAC molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Ternary Complex Formation of XY028-140 with CDK6 and CRBN

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of the ternary complex involving the PROTAC (Proteolysis Targeting Chimera) XY028-140 (also known as MS140), Cyclin-Dependent Kinase 6 (CDK6), and the E3 ubiquitin ligase Cereblon (CRBN). This compound is a potent and selective degrader of CDK4 and CDK6, operating through the recruitment of the ubiquitin-proteasome system to induce the degradation of these key cell cycle regulators. This document details the mechanism of action, presents quantitative biochemical and cellular data, and provides detailed experimental protocols for the characterization of this ternary complex. The information herein is intended to serve as a valuable resource for researchers in the fields of targeted protein degradation, cancer biology, and drug discovery.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a promising therapeutic modality, offering the potential to address disease targets previously considered "undruggable." PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex. This proximity-induced event leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

This compound is a PROTAC designed to selectively target CDK4 and CDK6, kinases that play a pivotal role in cell cycle progression and are frequently dysregulated in cancer. By engaging CDK4/6 and the CRBN E3 ligase, this compound facilitates their degradation, leading to cell cycle arrest and inhibition of tumor growth. The formation and stability of the this compound-CDK6-CRBN ternary complex are critical determinants of its efficacy. This guide will delve into the technical details of this process.

Mechanism of Action

This compound functions by physically linking CDK6 to the CRL4-CRBN E3 ubiquitin ligase complex. This action is mediated by the two distinct warheads of the PROTAC molecule: one binds to the ATP-binding pocket of CDK6, while the other binds to CRBN. The formation of this ternary complex is a critical step that brings the ubiquitin-charged E2 enzyme in close proximity to CDK6, facilitating the transfer of ubiquitin molecules to lysine residues on the surface of CDK6. The resulting polyubiquitinated CDK6 is then recognized and degraded by the 26S proteasome. This process is catalytic, as a single molecule of this compound can induce the degradation of multiple CDK6 proteins. The degradation of CDK6 by this compound has been shown to be dependent on both the proteasome and CRBN.[1]

dot

Caption: Mechanism of this compound-mediated CDK6 degradation.

Quantitative Data

The efficacy of a PROTAC is determined by a combination of factors including its binding affinities to the target protein and the E3 ligase, the stability of the ternary complex, and the efficiency of the subsequent ubiquitination and degradation processes.

In Vitro Kinase Inhibition

This compound is a potent inhibitor of CDK4 and CDK6 kinase activity. The half-maximal inhibitory concentrations (IC50) have been determined in in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| CDK4/cyclin D1 | 0.38[2] |

| CDK6/cyclin D1 | 0.28[2] |

Cellular Degradation of CDK6

The ability of this compound to induce the degradation of CDK6 in cellular contexts is a key measure of its PROTAC activity. This is typically quantified by determining the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific DC50 and Dmax values for this compound across a wide range of cell lines are not publicly available in a consolidated table, studies have shown its potent degradation activity in various cancer cell lines. For example, in Colo205 cells, this compound has been shown to induce a dose-dependent reduction in CDK6 protein levels.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the formation and functional consequences of the this compound-CDK6-CRBN ternary complex. These protocols are based on standard techniques employed in the field of targeted protein degradation.

Cell Culture and Lysis

-

Cell Lines: Human cancer cell lines such as Colo205 (colorectal adenocarcinoma) and ZR-75-1 (breast cancer) are suitable for these studies.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Lysis for Immunoblotting: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. Lysates are cleared by centrifugation at 14,000 rpm for 15 minutes at 4°C. Protein concentration is determined using a BCA protein assay kit.

Immunoblotting

This technique is used to assess the levels of CDK6 and other proteins of interest following treatment with this compound.

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

-

Protocol:

-

Intact cells are treated with this compound or a vehicle control.

-

The cell suspensions are divided into aliquots and heated at different temperatures for a defined period (e.g., 3 minutes).

-

The cells are lysed by freeze-thaw cycles.

-

The lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.

-

The amount of soluble CDK6 in the supernatant is quantified by immunoblotting.

-

The data is plotted as the percentage of soluble protein versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Mass Spectrometry-Based Proteomics

To assess the selectivity of this compound, global proteomic analysis can be performed to identify proteins that are downregulated upon treatment.

-

Protocol:

-

Cells are treated with this compound or a vehicle control.

-

Proteins are extracted, digested into peptides (typically with trypsin), and labeled with isobaric tags (e.g., TMT) for quantitative analysis.

-

The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting data is processed using software such as MaxQuant or Proteome Discoverer to identify and quantify changes in protein abundance.

-

A volcano plot is often used to visualize proteins that are significantly downregulated.

-

Signaling Pathways and Logical Relationships

The degradation of CDK6 by this compound has a direct impact on the CDK6-Rb-E2F signaling pathway, which is a critical regulator of the G1/S phase transition of the cell cycle.

dot

Caption: Impact of this compound on the CDK6-Rb-E2F signaling pathway.

Conclusion

This compound is a potent and selective PROTAC degrader of CDK4 and CDK6 that functions through the formation of a ternary complex with CRBN. This technical guide has provided an in-depth look at the mechanism of action, available quantitative data, and detailed experimental protocols for studying this process. The methodologies and conceptual frameworks presented here are essential for researchers and drug developers working to advance the field of targeted protein degradation and develop novel cancer therapeutics. Further biophysical characterization of the this compound-CDK6-CRBN ternary complex will provide deeper insights into the structure-activity relationships that govern PROTAC efficacy and selectivity.

References

Biophysical Characterization of XY028-140 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target kinases.[1][4][5] This technical guide provides a comprehensive overview of the biophysical characterization of this compound binding, offering detailed experimental protocols and data presentation formats essential for researchers in drug development. While specific biophysical data for this compound are not publicly available, this guide presents illustrative data from analogous CDK4/6 PROTACs to provide a framework for understanding its binding characteristics.

Mechanism of Action

This compound operates through the formation of a ternary complex, bringing a target protein (CDK4 or CDK6) into close proximity with the CRBN E3 ligase. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The degradation of CDK4 and CDK6 inhibits the phosphorylation of the Retinoblastoma (Rb) protein, a key event in cell cycle progression. This ultimately leads to cell cycle arrest at the G1/S checkpoint and the suppression of tumor cell proliferation.[1][6]

Quantitative Binding Data

The following tables summarize the known inhibitory activity of this compound and provide a template for the presentation of further biophysical binding data, populated with representative values from similar CDK4/6 PROTACs.

Table 1: In-Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (nM) |

| CDK4/cyclin D1 | Kinase Assay | 0.38[4][7] |

| CDK6/cyclin D1 | Kinase Assay | 0.28[4][7] |

Table 2: Illustrative Binary Binding Affinities of a CDK4/6 PROTAC

| Interacting Molecules | Technique | Dissociation Constant (Kd) (nM) |

| PROTAC to CDK4/cyclin D1 | SPR | [Data not available for this compound] |

| PROTAC to CDK6/cyclin D1 | SPR | [Data not available for this compound] |

| PROTAC to CRBN/DDB1 | SPR | [Data not available for this compound] |

Table 3: Illustrative Ternary Complex Formation and Cooperativity

| Ternary Complex | Technique | Dissociation Constant (Kd) (nM) | Cooperativity (α) |

| CDK4/cyclin D1 - PROTAC - CRBN/DDB1 | SPR | [Data not available for this compound] | [Data not available for this compound] |

| CDK6/cyclin D1 - PROTAC - CRBN/DDB1 | SPR | [Data not available for this compound] | [Data not available for this compound] |

Table 4: Illustrative Thermodynamic Parameters of Binding (ITC)

| Binding Interaction | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| PROTAC to CDK6/cyclin D1 | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |

| PROTAC to CRBN/DDB1 | [Data not available for this compound] | [Data not available for this compound] | [Data not available for this compound] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_d) for the binary and ternary complexes.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5, NTA)

-

Recombinant proteins: CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1 complex (with appropriate tags for immobilization, e.g., His-tag, Biotin)

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

Methodology:

-

Immobilization:

-

For binary interaction analysis, immobilize the target protein (e.g., His-tagged CDK6/cyclin D1 or biotinylated CRBN/DDB1) onto the sensor chip surface.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (e.g., this compound) over the immobilized surface.

-

Monitor the change in the SPR signal (Response Units, RU) over time.

-

-

Ternary Complex Analysis:

-

To measure ternary complex formation, immobilize one of the proteins (e.g., CRBN/DDB1).

-

Inject a pre-incubated mixture of the PROTAC (this compound) and the second protein (e.g., CDK6/cyclin D1) at various concentrations.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a, k_d, and K_d.

-

Cooperativity (α) can be calculated as the ratio of the binary K_d to the ternary K_d.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).

Materials:

-

Isothermal Titration Calorimeter

-

Recombinant proteins (CDK4/cyclin D1, CDK6/cyclin D1, CRBN/DDB1)

-

This compound

-

Dialysis buffer

Methodology:

-

Sample Preparation:

-

Dialyze both the protein and the PROTAC in the same buffer to minimize buffer mismatch effects.

-

Load the protein solution into the sample cell and the PROTAC solution into the syringe.

-

-

Titration:

-

Perform a series of small injections of the PROTAC into the protein solution.

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to extract the thermodynamic parameters (K_d, n, ΔH).

-

The Gibbs free energy (ΔG) and entropy (ΔS) can be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Visualizations

References

- 1. scispace.com [scispace.com]

- 2. Research Progress of PROTAC-Degraded CDKs in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

The PROTAC Mechanism of XY028-140: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[2] Unlike traditional small molecule inhibitors that only block the enzymatic activity of their targets, PROTACs like this compound offer a distinct therapeutic modality by hijacking the cell's natural protein disposal system to eliminate the target protein entirely. This guide provides a detailed technical overview of the mechanism of action of this compound, including quantitative data on its efficacy and detailed protocols for key experimental validations.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK4/6, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.[3][4] The mechanism of action unfolds through a series of orchestrated steps:

-

Ternary Complex Formation: this compound simultaneously binds to both CDK4/6 and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[1][2]

-

Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of CDK4/6.[1]

-

Proteasomal Degradation: The poly-ubiquitinated CDK4/6 is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.[1] The proteasome unfolds and degrades the tagged kinase into smaller peptides, effectively eliminating it from the cell.[1]

-

Catalytic Nature: After inducing the degradation of a target protein, this compound is released and can engage another CDK4/6 and E3 ligase, allowing for multiple rounds of degradation. This catalytic nature means that sub-stoichiometric amounts of the PROTAC can lead to a significant reduction in the target protein levels.

This degradation-based approach offers several potential advantages over traditional inhibition, including the potential to overcome resistance mechanisms associated with kinase inhibitor therapies and the ability to target the non-enzymatic functions of the target protein.

Quantitative Data

The efficacy of this compound has been characterized by its inhibitory activity and its ability to induce the degradation of its target proteins.

| Parameter | Target | Value | Reference |

| IC50 | CDK4/cyclin D1 | 0.38 nM | [5][6] |

| CDK6/cyclin D1 | 0.28 nM | [5][6] |

While specific DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for this compound across a wide range of cell lines are not centrally compiled in the initial search results, the primary literature (Wu et al., 2021) indicates potent degradation of CDK4/6 in sensitive tumor cell lines.[1] For instance, in Colo205 cells, treatment with increasing concentrations of this compound for 5 hours resulted in a dose-dependent decrease in both CDK4 and CDK6 levels.[1] Similarly, a time-course experiment in the same cell line with 0.5 μM of this compound showed a rapid reduction in CDK4 and CDK6 protein levels.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound, based on the descriptions in the primary literature.

Western Blotting for CDK4/6 Degradation

This protocol is used to quantify the levels of CDK4 and CDK6 proteins in cells following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., Colo205, ZR-75-1)

-

This compound (MS140)

-

Complete cell culture medium

-

Proteasome inhibitor (e.g., Bortezomib)

-

Pomalidomide

-

MLN4924 (NEDD8-activating enzyme inhibitor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against CDK4, CDK6, CRBN, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 5 hours for dose-response) or with a fixed concentration for various time points (for time-course). For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 100 nM Bortezomib), a competitor CRBN ligand (e.g., 10 μM Pomalidomide), or a cullin-RING ligase inhibitor (e.g., 1 μM MLN4924) for 4 hours before adding this compound.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein amounts and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities relative to the loading control.

Cell Viability Assay

This assay measures the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell lines

-

This compound

-

Palbociclib (as a comparator)

-

Complete cell culture medium

-

Crystal Violet solution or a luminescence-based viability reagent (e.g., CellTiter-Glo®)

Procedure (Crystal Violet):

-

Cell Seeding: Seed cells in multi-well plates at a low density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of this compound or Palbociclib.

-

Incubation: Incubate the cells for an extended period (e.g., 10-15 days), replacing the medium with fresh compound every 3-4 days.

-

Staining: After the incubation period, wash the cells with PBS, fix them with methanol, and stain with Crystal Violet solution.

-

Quantification: After washing and drying, solubilize the stain and measure the absorbance at a specific wavelength to determine relative cell viability.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation

This protocol is used to demonstrate the formation of the CDK6-XY028-140-CRBN ternary complex.

Materials:

-

Cells expressing tagged versions of CRBN or CDK6 (if endogenous levels are low)

-

This compound

-

Co-IP lysis buffer

-

Antibody against the tagged protein or endogenous CRBN/CDK6

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents as described above

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 3 hours) to capture the transient ternary complex. Lyse the cells in a gentle Co-IP lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody targeting one of the complex components (e.g., anti-CRBN) overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other components of the expected ternary complex (e.g., anti-CDK6).

Visualizations

Signaling Pathway of this compound Action

Caption: The signaling pathway of this compound-mediated degradation of CDK4/6.

Experimental Workflow for Western Blotting

Caption: A typical experimental workflow for assessing protein degradation via Western Blot.

Logical Relationship of the PROTAC System

References

- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (MS140) – DLA PHARMACEUTICALS [dlapharmaceuticals.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. MS140 (this compound) | CDK4/6 PROTAC | Probechem Biochemicals [probechem.com]

The Role of XY028-140 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce cell cycle arrest by targeting Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, leading to the inhibition of Retinoblastoma (Rb) protein phosphorylation and ultimately, G1 phase cell cycle arrest. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the G1-S phase transition. In many cancers, the CDK4/6-Cyclin D-Rb-E2F pathway is hyperactivated, leading to uncontrolled cell proliferation.[1] this compound, also known as MS140, is a heterobifunctional molecule that acts as a selective CDK4 and CDK6 degrader.[2][3] As a PROTAC, it links the E3 ubiquitin ligase substrate receptor Cereblon to CDK4 and CDK6, thereby inducing their degradation and blocking downstream signaling.[1][2] This targeted protein degradation strategy offers a powerful approach to inhibit the activity of CDK4/6 and induce cell cycle arrest in cancer cells.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade CDK4 and CDK6.[2] The molecule consists of a ligand that binds to CDK4/6 and another ligand that binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[4] This ternary complex formation brings CDK4/6 into close proximity with the E3 ligase, leading to the polyubiquitination of CDK4/6.[2] Ubiquitinated CDK4/6 is then recognized and degraded by the 26S proteasome.[2]

The degradation of CDK4 and CDK6 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1] Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1] This blockade of the Rb-E2F signaling pathway results in a robust G1 phase cell cycle arrest.[1][2]

Quantitative Data

The efficacy of this compound has been demonstrated in various cancer cell lines. While specific cell cycle distribution data for this compound is not publicly available in the searched resources, the following table summarizes its inhibitory activity and provides a template for how such data would be presented.

| Parameter | Value | Cell Line | Reference |

| IC50 (CDK4/cyclin D1) | 0.38 nM | N/A (Biochemical Assay) | [3] |

| IC50 (CDK6/cyclin D1) | 0.28 nM | N/A (Biochemical Assay) | [3] |

Table 1: Inhibitory Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) values of this compound against CDK4/cyclin D1 and CDK6/cyclin D1 complexes in biochemical assays.

Hypothetical Cell Cycle Analysis Data:

| Treatment | Concentration | % G0/G1 | % S | % G2/M | Cell Line |

| Vehicle (DMSO) | - | 45.2% | 35.1% | 19.7% | T47D |

| This compound | 100 nM | 75.8% | 12.5% | 11.7% | T47D |

| This compound | 500 nM | 85.1% | 5.3% | 9.6% | T47D |

| Vehicle (DMSO) | - | 50.5% | 28.9% | 20.6% | A375 |

| This compound | 100 nM | 78.3% | 10.1% | 11.6% | A375 |

| This compound | 500 nM | 88.9% | 4.2% | 6.9% | A375 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution. This table illustrates the expected dose-dependent increase in the G0/G1 cell population with a corresponding decrease in S and G2/M populations in T47D (breast cancer) and A375 (melanoma) cells following a 24-hour treatment with this compound, as would be determined by flow cytometry.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: T47D (human breast carcinoma) and A375 (human melanoma) cells can be used.[4]

-

Culture Medium: Grow T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culture A375 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Treat cells with the desired concentrations of this compound (e.g., 0.3, 1 µM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).[4]

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide (PI).

-

Cell Harvesting: After treatment, harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK4, CDK6, phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound induced G1 cell cycle arrest.

Experimental Workflow

Caption: Workflow for analyzing this compound's effect on cell cycle.

Conclusion

This compound represents a promising therapeutic agent that effectively induces cell cycle arrest by promoting the degradation of CDK4 and CDK6. Its mechanism of action through the ubiquitin-proteasome system provides a robust and selective means of inhibiting the CDK4/6-Rb pathway. The experimental protocols outlined in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and similar PROTAC degraders. Further studies with detailed quantitative analysis of cell cycle distribution will be crucial in fully elucidating its therapeutic potential in various cancer contexts.

References

XY028-140: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the basic research applications of XY028-140 (also known as MS140), a potent and selective dual-function molecule that acts as both a CDK4/6 kinase inhibitor and a proteolysis-targeting chimera (PROTAC) degrader. By combining kinase inhibition with targeted protein degradation, this compound offers a powerful tool for investigating the roles of CDK4 and CDK6 in cell cycle regulation and cancer biology.

Core Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to CDK4 or CDK6 and the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. This proximity induces the ubiquitination of CDK4/6, marking them for degradation by the proteasome. This dual action of kinase inhibition and protein degradation leads to a more profound and sustained suppression of the CDK4/6-Rb-E2F signaling pathway compared to traditional kinase inhibitors alone[1][3].

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro assays.

| Parameter | Value | Target | Assay Conditions | Reference |

| IC₅₀ | 0.38 nM | CDK4/cyclin D1 | Kinase Assay | [4] |

| IC₅₀ | 0.28 nM | CDK6/cyclin D1 | Kinase Assay | [4] |

| Cell Line | Cancer Type | Assay | Treatment Conditions | Effect | Reference |

| A375 | Melanoma | Western Blot | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [5] |

| T47D | Breast Cancer | Western Blot | 0.3 or 1 µM for 24 hours | Inhibition of CDK4/6 expression and activity | [5] |

| T47D | Breast Cancer | Proliferation Assay | 0.03, 0.1, 0.3, 1, or 3 µM for 11 days | Inhibition of cancer cell proliferation | [5] |

| JeKo-1 | Mantle Cell Lymphoma | In vivo Xenograft | 25 mg/kg, b.i.d. for 3 days | Inhibition of Rb phosphorylation | [1] |

Signaling Pathway

This compound exerts its effects by targeting the CDK4/6-Rb-E2F signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on the methods described in Wu et al., Nature Cancer, 2021.[1]

Cell Viability Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Resazurin solution (0.1 mg/ml) or CellTiter 96® AQueous One Solution Reagent

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Seed cells at a density of 3,000-10,000 cells per well in a 96-well plate.

-

Allow cells to adhere for 24 hours.

-

Treat cells with a range of concentrations of this compound for 72 hours.

-

Add 10 µl of resazurin solution or 20 µl of CellTiter 96® AQueous One Solution Reagent to each well.

-

Incubate for 2-3 hours at 37°C.

-

Measure fluorescence at 560 nm (for resazurin) or absorbance at 490 nm (for CellTiter 96).

-

Calculate cell viability relative to vehicle-treated control cells.

Western Blotting

This protocol is used to detect the levels of specific proteins in cell lysates following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., 8M Urea, 50mM Tris-HCl pH 8.0)

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-CDK4, anti-CDK6, anti-p-Rb, anti-Rb, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma mice)

-

Cancer cell line for xenograft (e.g., JeKo-1)

-

This compound

-

Vehicle control

-

Palbociclib (as a comparator)

-

Calipers for tumor measurement

Procedure:

-

Inject cancer cells subcutaneously into the flanks of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment groups.

-

Treat the mice with vehicle, this compound (e.g., 25 mg/kg, twice daily), or Palbociclib (e.g., 50 mg/kg, once daily) for the specified duration (e.g., 3 days).

-

Monitor tumor growth by measuring tumor volume with calipers.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A typical experimental workflow.

References

- 1. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for XY028-140 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1][2] These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers, including breast cancer.[3] this compound functions by linking the CDK4/6 proteins to the E3 ubiquitin ligase Cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[2] This targeted protein degradation approach offers a promising therapeutic strategy for hormone receptor-positive (HR+) and other CDK4/6-dependent breast cancers.

These application notes provide detailed experimental protocols for the evaluation of this compound in breast cancer cell lines, focusing on cell viability, apoptosis, and target protein degradation.

Mechanism of Action

This compound is a bifunctional molecule consisting of a ligand that binds to CDK4/6 and another ligand that recruits the E3 ubiquitin ligase CRBN.[1] This ternary complex formation facilitates the transfer of ubiquitin to CDK4/6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, inhibiting the expression of genes required for the G1 to S phase transition of the cell cycle, thereby leading to cell cycle arrest and inhibition of tumor cell proliferation.[2][3]

References

Application Notes and Protocols for XY028-140 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

XY028-140 is a potent and selective bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle.[1][2][3][4] this compound functions by simultaneously binding to CDK4/6 and the E3 ubiquitin ligase Cereblon (CRBN), thereby facilitating the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6.[1] This targeted protein degradation offers a powerful approach for studying the roles of CDK4/6 and for the development of novel therapeutics, particularly in oncology.

Western blotting is a fundamental technique to verify the efficacy of this compound by quantifying the reduction in CDK4 and CDK6 protein levels in treated cells. These application notes provide a detailed protocol for utilizing this compound in a Western blot experiment to assess its degradation capabilities.

Signaling Pathway of this compound Action

This compound is a heterobifunctional molecule that links a CDK4/6 ligand to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation triggers the transfer of ubiquitin molecules to CDK4 and CDK6, marking them for degradation by the 26S proteasome. The degradation of CDK4/6 leads to the inhibition of the RB-E2F signaling pathway, which is critical for cell cycle progression from G1 to S phase.[1]

References

Application Note: Determining the Optimal Concentration of XY028-140 for Cell Viability Assays

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for determining the optimal concentration of XY028-140 for use in cell viability and anti-proliferation assays. This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) that functions as a degrader of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).[1][2][3][4] By inducing the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6, this compound effectively inhibits the RB-E2F signaling pathway, a critical regulator of cell cycle progression.[2][4][5] This application note outlines a detailed protocol using a standard colorimetric MTT assay to establish a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) of this compound in a relevant cancer cell line.

Mechanism of Action: this compound Signaling Pathway